

regioselectivity in pyrazolo[3,4-c]pyridine functionalization.

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Compound of Interest

Compound Name: *3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine*

CAS No.: 1374652-69-3

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Technical Support Center: Pyrazolo[3,4-c]pyridine Functionalization

Status: ONLINE Current Ticket: Regioselectivity & Vectorial Functionalization Assigned

Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

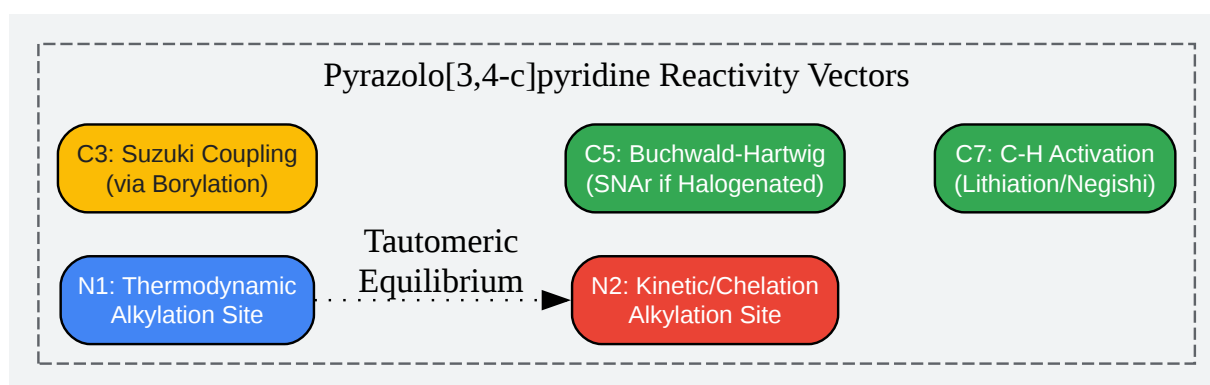
System Overview: The Scaffold Architecture

Welcome to the technical hub for pyrazolo[3,4-c]pyridine chemistry. Before troubleshooting, we must align on the topology. This scaffold is a "privileged structure" in kinase inhibition (e.g., JAK, CDK) but suffers from notorious regioselectivity issues due to its fused bicyclic nature and multiple nitrogen atoms.

The Numbering Convention (Critical for Troubleshooting): We utilize the IUPAC standard where the pyridine nitrogen is at position 6. This aligns with the most recent vectorial functionalization strategies [1].

- N1/N2: Pyrazole nitrogens (Acidic, Nucleophilic).

- C3: Pyrazole carbon (Nucleophilic/Electrophilic depending on conditions).
- C4: Pyridine carbon (Beta to N6, generally unreactive).
- C5: Pyridine carbon (Alpha to N6, Electrophilic).
- N6: Pyridine nitrogen.
- C7: Pyridine carbon (Alpha to N6, Acidic C-H).



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Figure 1: Functionalization vectors based on electronic density and steric environment [1].

Module 1: N-Alkylation (N1 vs. N2 Selectivity)

User Issue: "I am getting a mixture of N1- and N2-alkylated products, or predominantly N2 when I need N1."

Root Cause Analysis: The pyrazole ring exists in a tautomeric equilibrium. The N1-H tautomer is generally more thermodynamically stable.[1] However, the N2 position is often more nucleophilic in the deprotonated state or accessible under kinetic conditions.

Troubleshooting Protocol:

Variable	Condition for N1 Selectivity (Thermodynamic)	Condition for N2 Selectivity (Kinetic/Steric)
Base	NaH or tBuOK (Strong bases ensure complete deprotonation and thermodynamic control).	Cs ₂ CO ₃ or K ₂ CO ₃ (Weaker bases often favor kinetic mixtures).
Solvent	THF or DMF (High solubility promotes thermodynamic equilibration).	Acetone or MeCN (Often traps the kinetic N2 isomer).
Temperature	Reflux/High Temp (Promotes rearrangement to stable N1).	0°C to RT (Prevents rearrangement).
Sterics	Small electrophiles (MeI, EtBr).	Bulky electrophiles or steric bulk at C7 position pushes alkylation to N2.

Expert Tip: If you absolutely require N1 selectivity and standard alkylation fails, switch to THP (Tetrahydropyranyl) protection. The reaction of the scaffold with DHP/TsOH is highly N1-selective due to the thermodynamic stability of the aminal linkage [2].

Module 2: The Pyridine Ring (C5 vs. C7 Functionalization)

User Issue: "I have a 5,7-dichloro substrate. Which chlorine reacts first?" or "How do I functionalize C7 without touching C5?"

Technical Insight: Both C5 and C7 are

-positions relative to the pyridine nitrogen (N6), making them electron-deficient. However, their reactivity profiles differ significantly due to the adjacent fusion.

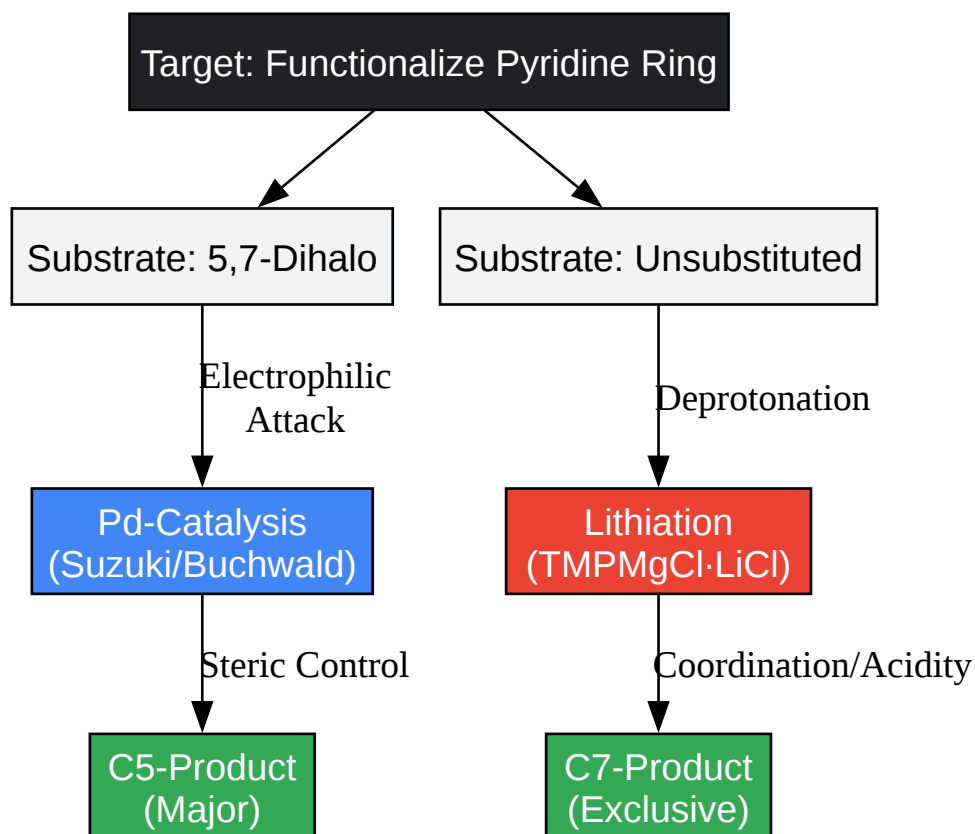
Scenario A: Cross-Coupling (Suzuki/Buchwald)

- Reactivity Order: C5 > C7.
- Reasoning: The C5 position is less sterically hindered than C7. C7 suffers from peri-interactions with the N1-substituent. Therefore, Pd-catalyzed amination (Buchwald) or

arylation (Suzuki) will typically occur at C5 first [1].

Scenario B: C-H Activation (Lithiation)

- Reactivity Order: C7 > C5.
- Reasoning: Directed Ortho Metalation (DoM). If you use TMPMgCl[2]·LiCl (Knochel-Hauser base), deprotonation occurs exclusively at C7.
- Why? The C7 proton is more acidic due to the inductive effect of the adjacent bridgehead and the coordination of the Li/Mg species to the N6 nitrogen and potentially N1 (if unprotected or suitably substituted) [1].



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Figure 2: Decision matrix for pyridine ring functionalization.

Standard Operating Procedure (SOP): C7-Selective Negishi Coupling

This protocol allows for the introduction of carbon substituents at C7 while leaving C5 (if halogenated) intact for later steps.

Reagents:

- Substrate: 1-(THP)-pyrazolo[3,4-c]pyridine.[3]
- Base: TMPMgCl[2]·LiCl (1.0 M in THF/Toluene).
- Electrophile: ZnCl₂ (solution) + Aryl Iodide + Pd Catalyst.

Step-by-Step Protocol:

- **Drying:** Flame-dry a Schlenk flask and purge with Argon.
- **Solvation:** Dissolve the substrate (1.0 equiv) in anhydrous THF (0.5 M). Cool to -40 °C.[2]
- **Metalation:** Dropwise add TMPMgCl·LiCl (1.2 equiv). Stir at -40 °C for 30 minutes.
 - QC Check: Aliquot quench with D₂O. NMR should show >95% deuterium incorporation at C7.
- **Transmetalation:** Add ZnCl₂ (1.3 equiv, 1.0 M in THF). Warm to RT and stir for 30 mins. You now have the C7-organozinc species.
- **Coupling:** Add Pd(PPh₃)₄ (5 mol%) and the Aryl Iodide (1.1 equiv).
- **Reaction:** Stir at RT or mild heat (50 °C) for 2-4 hours.
- **Workup:** Quench with sat. NH₄Cl. Extract with EtOAc.[4]

Why this works: The bulky TMP base avoids nucleophilic attack at the pyridine ring (Chichibabin-type side reactions) and selectively removes the most acidic C7 proton [1].

FAQ: Rapid Fire Troubleshooting

Q: Can I functionalize C3? A: Yes. C3 is susceptible to electrophilic halogenation (NIS/NBS). For carbon-carbon bonds, the most robust method is Ir-catalyzed C-H borylation. Conditions: $[\text{Ir}(\text{COD})\text{OMe}]_2$, dtbpy, B2pin2 in MTBE at 100°C (Microwave). This is highly selective for C3 over the pyridine carbons due to electronic parameters of the pyrazole [1].

Q: My SNAr reaction at C5 is sluggish. How do I accelerate it? A: If you have a 5-chloro substrate, standard SNAr can be slow.

- Switch to 5-Bromo or 5-Iodo (better leaving groups).
- Acid Catalysis: Add 1.0 equiv of TFA. Protonating the pyridine N6 makes the ring significantly more electrophilic, facilitating nucleophilic attack.
- Buchwald: Abandon SNAr and use Pd-catalyzed amination ($\text{Pd}_2\text{dba}_3/\text{BINAP}$) which works regardless of the ring's electron deficiency.

Q: I need to remove the THP protecting group but the conditions are degrading my scaffold. A: Standard HCl/MeOH can be harsh. Try TFA/DCM (1:1) at 0°C, or for very sensitive substrates, use $\text{Sc}(\text{OTf})_3$ in MeOH/H₂O.

References

- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. Context: Defines the C3 (Borylation), C5 (Buchwald), and C7 (Lithiation) vectors.[2] URL:[[Link](#)]
- Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry. Context: Mechanistic parallels for N1 vs N2 selectivity in fused pyrazoles. URL: [[Link](#)]

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